[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol
Brand Name: Vulcanchem
CAS No.: 1269528-80-4
VCID: VC4502547
InChI: InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14/h1-4,10,14H,5-7,13H2
SMILES: C1C(C1(CN)CO)C2=CC=C(C=C2)F
Molecular Formula: C11H14FNO
Molecular Weight: 195.237

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol

CAS No.: 1269528-80-4

Cat. No.: VC4502547

Molecular Formula: C11H14FNO

Molecular Weight: 195.237

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol - 1269528-80-4

Specification

CAS No. 1269528-80-4
Molecular Formula C11H14FNO
Molecular Weight 195.237
IUPAC Name [1-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol
Standard InChI InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14/h1-4,10,14H,5-7,13H2
Standard InChI Key CQHSKJXEMIFYEG-UHFFFAOYSA-N
SMILES C1C(C1(CN)CO)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

The compound’s molecular formula is C₁₁H₁₄FNO, with a molecular weight of 195.24 g/mol (prior to salt formation). Its hydrochloride salt form, [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride (CAS No. 1798730-81-0), has a molecular weight of 231.69 g/mol and the formula C₁₁H₁₅ClFNO. The structure combines three critical motifs:

  • A cyclopropyl ring, which imposes geometric strain and influences conformational rigidity.

  • A 4-fluorophenyl group, contributing hydrophobic and electronic effects through fluorine’s electronegativity.

  • An aminomethyl-hydroxymethyl side chain, enabling hydrogen bonding and salt formation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₄FNO
Molecular Weight195.24 g/mol
Salt Form FormulaC₁₁H₁₅ClFNO
Salt Molecular Weight231.69 g/mol
CAS Number (HCl salt)1798730-81-0

Physicochemical Properties

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base, a critical feature for bioavailability in drug development. The fluorine atom at the para position of the phenyl ring modulates electron density, potentially affecting π-π stacking interactions with biological targets.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol involves sequential reactions to construct the cyclopropane core and install functional groups. A generalized pathway includes:

  • Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction.

  • Fluorophenyl Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the 4-fluorophenyl group.

  • Aminomethylation: Reductive amination or nucleophilic substitution to attach the aminomethyl moiety.

  • Hydroxymethyl Functionalization: Oxidation or hydrolysis steps to introduce the methanol group.

Reaction conditions (temperature, catalysts, and solvents) are carefully optimized to maximize yield and purity, with NMR spectroscopy and mass spectrometry employed for validation.

Catalytic Transfer Hydrogenation

CatalystSubstrateYield (%)Temperature (°C)
Ru-MACHOBenzyl alcohol71150
Ru-MACHO-BHCholesterol65110
[Ru(p-cymene)Cl₂]₂Heteroaryl alcohols85–95140

Structural and Stereochemical Analysis

Spectroscopic Characterization

  • ¹H NMR: Peaks between δ 7.4–7.6 ppm correlate with the 4-fluorophenyl aromatic protons. The cyclopropane protons resonate as distinct multiplets near δ 1.2–2.0 ppm due to ring strain.

  • ¹³C NMR: The cyclopropane carbons appear at δ 15–25 ppm, while the fluorinated aromatic carbon (C-F) is deshielded to δ 162–165 ppm.

  • IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹) and O-H (3200–3400 cm⁻¹) confirm the presence of amine and alcohol groups.

Stereochemical Considerations

The cyclopropane ring imposes significant stereoelectronic constraints. Cis and trans diastereomers may form depending on the synthesis route, necessitating chiral chromatography or enantioselective catalysis for resolution.

Hypothesized Biological Activities and Applications

Medicinal Chemistry Prospects

While direct biological data for this compound remain scarce, structural analogs suggest potential applications:

  • Anticancer Agents: Cyclopropane derivatives like taxanes exhibit microtubule-stabilizing effects. The fluorophenyl group may enhance binding to kinase domains.

  • Neurological Therapeutics: Aminomethyl groups in compounds such as riluzole modulate glutamate release, implying possible neuroprotective effects.

  • Antimicrobial Activity: Fluorinated aromatics in fluoroquinolones disrupt DNA gyrase, a mechanism that could extend to this scaffold.

Pharmacokinetic Modeling

In silico predictions using tools like SwissADME indicate:

  • LogP: ~2.1 (moderate lipophilicity).

  • H-Bond Donors/Acceptors: 2/3, favoring blood-brain barrier permeability.

  • Polar Surface Area: 60 Ų, suggesting oral bioavailability.

Research Gaps and Future Directions

Unexplored Synthetic Routes

  • Enantioselective Cyclopropanation: Chiral catalysts (e.g., Davies’ dirhodium complexes) could yield enantiopure variants for structure-activity relationship studies.

  • Biocatalytic Approaches: Engineered enzymes may enable greener synthesis under aqueous conditions.

Biological Profiling

Priority areas include:

  • In vitro Screening: Assays against cancer cell lines (NCI-60) and microbial panels.

  • Target Identification: Affinity chromatography or thermal shift assays to pinpoint protein targets.

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